5-(Nitromethylthio)benzo[b]thiophene
Description
Properties
Molecular Formula |
C9H7NO2S2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
5-(nitromethylsulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C9H7NO2S2/c11-10(12)6-14-8-1-2-9-7(5-8)3-4-13-9/h1-5H,6H2 |
InChI Key |
UISJNYQUVZPWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1SC[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives can inhibit the growth of various pathogens. For instance, studies have shown that modifications at specific positions on the benzo[b]thiophene scaffold enhance antimicrobial potency. The structure-activity relationship (SAR) studies highlight how substituents like nitro groups can significantly affect the efficacy against bacterial strains .
Anticancer Properties
5-(Nitromethylthio)benzo[b]thiophene has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 cells, by activating caspases and disrupting cellular integrity .
Anti-inflammatory Effects
The anti-inflammatory properties of benzo[b]thiophene derivatives have also been documented. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antitubercular Activity
Some derivatives of benzo[b]thiophene have shown promise as effective inhibitors of Mycobacterium tuberculosis. The structure-activity relationship studies indicate that specific substitutions enhance their inhibitory effects against this pathogen .
Materials Science Applications
Beyond medicinal uses, this compound is being explored in materials science. Its properties make it suitable for applications in organic electronics and photonic devices. Research has indicated that benzo[b]thiophene derivatives can serve as organic semiconductors due to their favorable electronic properties .
Data Tables
Below is a summary table highlighting key findings related to the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial activity of this compound against multi-drug resistant strains. The results indicated significant inhibition of growth and synergy when combined with conventional antibiotics.
Case Study 2: Anticancer Properties
An in vitro study focused on the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in a marked decrease in cell viability and increased apoptotic markers, showcasing its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 5-(Nitromethylthio)benzo[b]thiophene can be contextualized by comparing it to structurally related derivatives, focusing on substituent type, position, and functional group effects.
Substituent Position and Electronic Effects
5-Methylbenzo[b]thiophene (CAS 14315-14-1) :
- The methyl group at C-5 is electron-donating, increasing electron density on the aromatic system. This derivative exhibits lower reactivity in electrophilic substitution reactions compared to nitro-substituted analogs. Gas chromatography data (DB-5 column, He carrier gas) show distinct retention behavior (RI = 221.81) .
- In biological assays, methyl substituents at C-5 enhance metabolic stability but often reduce potency compared to electron-withdrawing groups like nitro .
5-Chlorobenzo[b]thiophene :
- The chloro group (-Cl) at C-5 is moderately electron-withdrawing. Direct arylation and allylation reactions at this position yield derivatives with 58% yields in coupling reactions, indicating moderate reactivity .
- Chloro derivatives are often precursors for further functionalization (e.g., Suzuki couplings) to generate bioactive molecules .
- 5-Aminobenzo[b]thiophene: The amino group (-NH₂) at C-5 is strongly electron-donating, facilitating hydrogen-bonding interactions in drug-receptor binding. Derivatives like 5-aminobenzo[b]thiophene-2-carboxylic acid exhibit potent anti-inflammatory activity . Antiproliferative studies show that 5-amino derivatives (e.g., compound 3c, IC₅₀ = 2.6–12 nM) outperform 3-amino analogs (e.g., 2a, IC₅₀ = 6–71 nM) in murine leukemia L1210 and human cervix carcinoma HeLa cells .
Functional Group Comparisons
- Nitro Group (-NO₂) vs. Methoxy (-OCH₃): Nitro groups are strongly electron-withdrawing, reducing electron density and enhancing oxidative stability. In contrast, methoxy groups (-OCH₃) at C-7 (e.g., compound 3c) improve antiproliferative activity by enabling hydrophobic interactions with tubulin’s Val181 residue in cancer cells . Example: Compound 3c (5-amino-7-methoxybenzo[b]thiophene) shows uniform activity across human cancer cell lines (IC₅₀ = 2.6–12 nM), whereas nitro-substituted analogs may exhibit varied potency due to differing electronic profiles .
Methylthio (-SCH₃) vs. Acetamido (-NHCOCH₃) :
Key Research Findings and Implications
- Positional Effects: Substitution at C-5 generally enhances bioactivity compared to C-3 analogs. For example, moving an iodoacetylamino group from C-3 to C-5 in benzo[b]thiophene derivatives increased apoptotic activity by 6.7-fold .
- Nitro Group Utility : Nitro substituents improve oxidative stability and may act as prodrug moieties, undergoing enzymatic reduction to bioactive amines .
- Structural Insights: Docking studies reveal that C-5 substituents (e.g., methoxy, amino) interact with hydrophobic pockets in tubulin and serotonin receptors, driving anticancer and antidepressant effects .
Preparation Methods
Electrophilic Aromatic Substitution
Benzo[b]thiophene undergoes electrophilic substitution preferentially at the 3-position due to aromatic stabilization. To target the 5-position, directing groups or steric hindrance must modulate reactivity. For instance, introducing a meta-directing group (e.g., -NO₂) at the 3-position could redirect electrophiles to the 5-position. A reported example involves nitration of 3-methylbenzo[b]thiophene, where steric effects favor 5-substitution.
Halogenation Followed by Nucleophilic Substitution
Halogenation at the 5-position enables displacement with nitromethylthiolate. In one study, 5-bromobenzo[b]thiophene was synthesized via bromocyclization of o-alkynyl thioanisoles using N-bromosuccinimide (NBS). Subsequent treatment with sodium nitromethylthiolate (NaS-CH₂-NO₂) under Ullmann conditions could yield the target compound (Scheme 1).
Scheme 1: Halogen Displacement Strategy
Key challenges include the stability of nitromethylthiolate and competing side reactions.
Cyclization with Pre-Functionalized Substrates
Alkynyl Sulfide Cyclization
Aryne intermediates generated from o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes in a single step. By employing alkynyl sulfides bearing nitromethylthio groups, this method could directly install the desired substituent. For example, reacting o-silylaryl triflate with HS-CH₂-NO₂-functionalized alkynes may yield 5-(nitromethylthio)benzo[b]thiophene (Table 2).
Table 2: Aryne-Mediated Cyclization
| Aryne Precursor | Alkynyl Sulfide | Product | Yield (%) |
|---|---|---|---|
| o-Silylaryl triflate | HC≡C-S-CH₂-NO₂ | This compound | N/A* |
| *Hypothetical example; yields depend on sulfide stability. |
Intramolecular Cyclization of Nitromethylthio-Containing Precursors
Aryl sulfides with nitromethylthio groups can undergo cyclization under oxidative conditions. For instance, treating 2-(nitromethylthio)phenylacetylenes with iodine induces cyclization to form 5-substituted benzo[b]thiophenes. This method avoids post-functionalization but requires precise control over reaction kinetics.
Post-Synthetic Modification of Benzo[b]thiophene
Sulfur Alkylation
3-Thiomethylbenzo[b]thiophene derivatives (e.g., from) can undergo demethylation to thiols, followed by alkylation with nitromethyl iodide. However, competing oxidation of the thiol and regioselectivity issues may limit efficiency.
Radical Thiol-Ene Reactions
Photocatalytic radical addition of nitromethylthiol to benzo[b]thiophene’s double bond offers an alternative route. This method, demonstrated for thiophenes, could selectively functionalize the 5-position under mild conditions.
Challenges and Optimization Strategies
-
Regioselectivity : Directing groups (e.g., -CN, -NO₂) or steric bulk can enhance 5-substitution.
-
Nitromethylthiol Stability : In situ generation of nitromethylthiolate using AgNO₂ and CS₂ may improve efficiency.
-
Scalability : Cyclization methods using stable electrophiles (e.g., (Me₂S)₂S⁺BF₄⁻ ) are preferable for large-scale synthesis.
Q & A
Q. What are the optimized synthetic routes for 5-(Nitromethylthio)benzo[b]thiophene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzo[b]thiophene derivatives typically involves multi-step protocols. For example, a four-step synthesis of 2-methyl-5-nitrobenzo[b]thiophene (a structurally related compound) includes nitration, thioether formation, cyclization, and purification (Scheme S1, S2) . Key factors affecting yield and purity include:
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 78 | >95% | |
| Thioether Formation | NaSH, EtOH, reflux | 65 | 90% | |
| Cyclization | PdCl₂dppf, MW 80°C | 82 | 98% |
Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be systematically applied to characterize this compound derivatives?
Methodological Answer:
- NMR : Use - and -NMR to confirm regiochemistry. For example, aromatic protons in benzo[b]thiophene derivatives show distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Bands in the 8–10 µm range correlate with C–H in-plane deformations, while 11–15 µm bands indicate out-of-plane modes, aiding substituent positioning .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions. For example, Schiff base-functionalized thiophenes exhibit planar geometries with π-π stacking .
Critical Tip : Always cross-validate with mass spectrometry (HRMS) and elemental analysis to confirm molecular formulas .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzo[b]thiophene core influence pharmacological activity, and what computational methods support these analyses?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance serotonin receptor (5-HT₇R) affinity by stabilizing charge-transfer interactions .
- Computational Modeling :
Case Study : Compound 9c (5-nitro-substituted) showed acute antidepressant activity in the forced swimming test (FST) due to enhanced 5-HTT inhibition .
Q. How to resolve contradictions in pharmacological data between acute vs. chronic administration of benzo[b]thiophene derivatives?
Methodological Answer: Discrepancies arise from pharmacokinetic (PK) variability and receptor adaptation. A systematic approach includes:
PK Profiling : Measure plasma half-life and brain penetration (e.g., LC-MS/MS) to assess bioavailability .
Receptor Desensitization Assays : Monitor 5-HT₇R density via radioligand binding after chronic dosing .
Behavioral Cross-Validation : Combine FST with tail suspension tests (TST) to rule out false positives .
Example : Chronic treatment with 8j increased 5-HT₇R expression, amplifying antidepressant effects, while acute effects of 9c relied on rapid 5-HTT blockade .
Q. What advanced analytical strategies address purity challenges in complex thiophene derivatives?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid) .
- Chiral Chromatography : Resolve enantiomers of asymmetric derivatives (e.g., using Chiralpak AD-H columns) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to identify degradation byproducts .
Q. Data-Driven Workflow :
Purification : Flash chromatography (hexane/EtOAc) followed by recrystallization .
Validation : Compare experimental IR/NMR data with NIST reference spectra .
Q. How can microwave-assisted synthesis improve the efficiency of benzo[b]thiophene functionalization?
Methodological Answer: Microwave (MW) irradiation accelerates reaction kinetics and reduces side products:
- Conditions : 70–80°C, 5–10 min, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Yield Optimization : MW reduces reaction time from hours to minutes (e.g., 82% yield for α-sexithiophene synthesis) .
Advantage : Enhanced regioselectivity in nitromethylthio group introduction via controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
